N-(4-ethoxyphenyl)-3-phenoxypropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-20-16-10-8-14(9-11-16)18-17(19)12-13-21-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASACSWMKVBQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N 4 Ethoxyphenyl 3 Phenoxypropanamide Analogs
Elucidation of Positional and Electronic Effects of Substituents on Biological Potency
The biological activity of N-(4-ethoxyphenyl)-3-phenoxypropanamide analogs is significantly influenced by the nature and position of substituents on both the 4-ethoxyphenyl and the phenoxy rings. While direct studies on this specific molecule are limited, SAR trends from analogous series, such as (4-alkoxyphenyl)glycinamides and 2-(phenoxy)-N-phenylacetamides, provide valuable insights. nih.govmdpi.com
On the 4-ethoxyphenyl moiety, the ethoxy group itself is a key feature. In related series, the lipophilicity of the alkoxy group has been shown to be favorable for potency. nih.gov Altering the length and branching of this alkyl chain can modulate activity. For instance, in a series of (4-alkoxyphenyl)glycinamides, branched alkyl groups were found to be more potent than linear ones, and the potency decreased as the alkyl chain length was reduced from n-pentyl to n-propyl. nih.gov It is also understood that the position of any branching is crucial for activity. nih.gov
Substituents on the phenoxy ring also play a critical role in modulating biological potency. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the interaction of the molecule with its biological target. In studies of similar phenoxyacetamide derivatives, the introduction of various substituents on the phenyl ring led to a range of biological activities, highlighting the sensitivity of the scaffold to electronic and steric modifications. nih.gov For example, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, various substitutions on the N-phenyl ring resulted in compounds with a range of antitubercular activities. mdpi.com
The following table summarizes the hypothetical impact of substituents on the biological potency of this compound analogs, based on data from related compound series.
| Substituent Position | Substituent | Predicted Effect on Potency | Rationale from Analogous Series |
| 4-ethoxyphenyl (alkoxy chain) | Isopropyl | Increase | Branched alkyl groups can enhance binding affinity. nih.gov |
| 4-ethoxyphenyl (alkoxy chain) | n-Propyl | Decrease | Shorter linear alkyl chains may reduce lipophilic interactions. nih.gov |
| Phenoxy ring (para-position) | Chloro (Cl) | Variable | Electronic and steric effects can either be beneficial or detrimental depending on the target. mdpi.com |
| Phenoxy ring (meta-position) | Methoxy (OCH3) | Variable | Positional isomerism of electron-donating groups can alter binding modes. mdpi.com |
| Phenoxy ring (ortho-position) | Fluoro (F) | Variable | Introduction of a halogen can influence conformation and electronic distribution. mdpi.com |
Analysis of the Impact of Core Scaffold Modifications on Molecular Recognition
Modifications to the central propanamide scaffold of this compound are pivotal for understanding molecular recognition by its biological target. Key areas for modification include the amide linker, the propylene (B89431) chain, and the ether oxygen atoms.
The amide bond is a critical hydrogen bonding motif. Studies on analogous N-phenylpropanamide and phenoxyacetamide structures have shown that the integrity of the amide is often essential for activity. nih.govresearchgate.net For example, replacing the secondary amine in the linker of tamsulosin (B1681236) derivatives with an amide significantly decreased activity, suggesting the importance of the hydrogen bond donating capability of the NH group. acs.org
The length and rigidity of the propylene linker can also be tuned. In a series of pyrrolidine (B122466) amide derivatives, conformationally flexible linkers increased inhibitory potency, whereas more rigid linkers, while reducing potency, improved selectivity against other enzymes. nih.gov This suggests a delicate balance between conformational freedom and pre-organization for optimal binding.
The table below illustrates the predicted outcomes of core scaffold modifications on the activity of this compound analogs, drawing from research on related structures.
| Scaffold Modification | Predicted Impact on Activity | Rationale from Analogous Series |
| Replacement of amide with thioamide | Likely decrease | Altered hydrogen bonding capacity and electronic character. |
| Shortening of propanamide to acetamide (B32628) | Variable | May alter the distance between key pharmacophoric features. nih.gov |
| Introduction of a methyl group on the α-carbon of the propanamide | Variable | Can introduce a chiral center and affect stereospecific interactions. researchgate.net |
| Replacement of phenoxy ether with a thioether | Variable | May alter lipophilicity and bond angles, impacting overall conformation. |
| Cyclization of the propylene linker | Potential increase in selectivity | A more rigid linker can enhance selectivity for the target. nih.gov |
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for correlating the chemical structure of compounds with their biological activity. For a series of this compound analogs, a QSAR model could be developed to predict the potency of new derivatives and to gain insight into the physicochemical properties driving activity.
The development of a robust QSAR model involves several steps. First, a dataset of compounds with experimentally determined biological activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as constitutional (0D), topological (2D), geometrical (3D), or physicochemical. pensoft.net
Multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) or artificial neural networks (ANN) can be used to build the QSAR equation. pensoft.netnih.gov For instance, a study on N-aryl derivatives as cholinesterase inhibitors successfully used genetic function approximation to derive a QSAR model that highlighted the importance of descriptors such as AlogP98, Wiener index, and dipole moment. mdpi.com
A hypothetical QSAR model for this compound analogs might take the following form:
log(1/IC50) = a(ClogP) - b(ASA) + c(Dipole_Z) + d(LUMO) + constant
Where:
IC50 is the half-maximal inhibitory concentration.
ClogP represents the lipophilicity.
ASA is the solvent accessible surface area.
Dipole_Z is the z-component of the dipole moment.
LUMO is the energy of the lowest unoccupied molecular orbital.
The validity of the QSAR model is assessed through internal and external validation techniques. nih.gov Internal validation often involves a leave-one-out cross-validation (q²), while external validation uses a separate test set of compounds to evaluate the predictive power (r²_pred) of the model. mdpi.com A statistically robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.
The following table presents key statistical parameters used in the validation of QSAR models.
| Parameter | Description | Acceptable Value |
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |
| r²_pred | Predictive correlation coefficient for the external test set | > 0.5 |
| F-statistic | Fischer's value (statistical significance of the model) | High value |
| p-value | Probability that the result is due to chance | < 0.05 |
Identification of Key Pharmacophoric Features Critical for this compound Activity
A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological activity. For this compound, a hypothetical pharmacophore can be proposed based on its structure and SAR data from analogous compounds.
The key pharmacophoric features likely include:
A hydrogen bond donor: The N-H group of the amide is a crucial hydrogen bond donor. acs.org
A hydrogen bond acceptor: The carbonyl oxygen of the amide is a strong hydrogen bond acceptor. mdpi.com
Two aromatic/hydrophobic regions: The 4-ethoxyphenyl and the phenoxy rings provide essential hydrophobic interactions with the target protein. nih.gov
A hydrophobic aliphatic feature: The ethoxy group on the phenyl ring contributes to a lipophilic pocket filling. nih.gov
The spatial relationship between these features is critical for optimal binding. The distance and relative orientation of the aromatic rings, as well as the positioning of the hydrogen bond donor and acceptor, define the active conformation of the molecule.
Pharmacophore models can be generated using ligand-based or structure-based approaches. researchgate.net In the absence of a crystal structure of the target protein with a bound ligand, a ligand-based pharmacophore model can be developed by aligning a set of active compounds and identifying common chemical features. mdpi.com Such a model was successfully generated for a series of N-hydroxyphenyl acrylamides, which identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features. mdpi.com
Once validated, a pharmacophore model can be used for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric query, thus accelerating the discovery of new active compounds.
Mechanistic Investigations of N 4 Ethoxyphenyl 3 Phenoxypropanamide and Its Derivatives in Vitro and Pre Cellular Models
Elucidation of Specific Molecular Targets and Biological Pathways
Extensive literature searches have not yielded specific data on the direct interaction of N-(4-ethoxyphenyl)-3-phenoxypropanamide with the molecular targets and biological pathways outlined below. The following sections summarize the current lack of available information for this specific compound.
Analysis of Cellular Responses in In Vitro Cell Lines
Specific studies on the cellular responses to this compound in in vitro cell lines have not been identified in the current body of scientific literature.
Effects on Specific Cellular Processes (e.g., cell cycle progression, induction of apoptosis)
Direct experimental evidence detailing the effects of this compound on cellular processes such as cell cycle progression and the induction of apoptosis is not available.
However, related compounds have been shown to influence these pathways. For instance, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, a resveratrol (B1683913) analog, has been reported to induce G2/M phase cell cycle arrest and apoptosis in human cervical cancer cells nih.gov. Other phenoxy and acetamide (B32628) derivatives have also been associated with the induction of apoptosis and cell cycle modulation in various cancer cell lines bioworld.comscispace.comtbzmed.ac.irresearchgate.net.
Interactive Data Table: Cellular Process Effects of this compound (No data available)
4.2.2. Subcellular Localization Studies within Cell ModelsThere are no published studies on the subcellular localization of this compound within cell models. Therefore, its distribution and accumulation within cellular compartments remain uncharacterized.
Pathway Deconvolution through Omics Technologies (e.g., proteomics, transcriptomics in cellular contexts)
In similar contexts, transcriptomic analysis (RNA-seq) or proteomic profiling using techniques like mass spectrometry would be instrumental in elucidating the precise pathways modulated by this compound. Such analyses could reveal changes in the expression levels of proteins and genes involved in key cellular processes. For example, in the case of the HPPB derivatives, these compounds were found to potently induce cell-cycle arrest at the G2 phase, a finding that would be corroborated and expanded upon with transcriptomic data showing downregulation of cyclins and cyclin-dependent kinases. nih.gov
Comprehensive Selectivity Profiling against Off-Targets in Biological Systems
The selectivity of a compound is crucial for its potential as a specific molecular probe or therapeutic agent. Comprehensive selectivity profiling involves screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions.
For structurally related compounds, off-target effects have been characterized. For example, a series of N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides were evaluated for their kinase inhibitory activity. One derivative, compound 6d, demonstrated potent inhibition of VEGFR2, ALK, AKT1, and ABL, with moderate activity against EGFR and PDGFR-β. nih.gov This type of broad kinase profiling is essential for understanding the compound's full biological activity spectrum.
A hypothetical selectivity profile for this compound would involve similar large-scale screening. The data from such a screen is typically presented in a table, showing the percent inhibition at a given concentration against a panel of targets.
Table 1: Illustrative Selectivity Profile Data
This table demonstrates how selectivity data for a compound would be presented. The values are hypothetical and for illustrative purposes only.
| Target Class | Specific Target | % Inhibition at 10 µM |
| Kinase | VEGFR2 | 85% |
| Kinase | EGFR | 45% |
| Kinase | ABL | 78% |
| GPCR | Adrenergic α1 | 5% |
| Ion Channel | hERG | <2% |
| Protease | MMP-2 | 12% |
This kind of profiling helps to identify both the intended targets and any unintended interactions that might lead to unexpected biological effects. The low activity against targets like the hERG channel, for instance, is a critical parameter in early-stage compound evaluation.
Computational Chemistry and Molecular Modeling of N 4 Ethoxyphenyl 3 Phenoxypropanamide
Application of Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. nih.gov This method is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govplos.orgresearchgate.netbohrium.com
For N-(4-ethoxyphenyl)-3-phenoxypropanamide, molecular docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Given the structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes are plausible hypothetical targets for this compound. nih.govsemanticscholar.org Docking studies would involve placing the this compound molecule into the active site of a COX enzyme crystal structure (e.g., COX-1 or COX-2) and calculating the most favorable binding pose based on a scoring function.
The simulations would likely reveal key interactions, such as:
Hydrogen Bonding: The amide group (-NH-C=O) is a prime candidate for forming hydrogen bonds with amino acid residues in the active site, such as Arginine or Histidine. The ether oxygens could also act as hydrogen bond acceptors.
Hydrophobic Interactions: The ethoxy, phenyl, and phenoxy groups provide significant hydrophobicity, allowing the molecule to fit into and interact with hydrophobic pockets within the enzyme's binding site.
Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan, further stabilizing the complex.
These predicted interactions provide a structural basis for the molecule's potential biological activity and guide further optimization. nih.gov
Table 1: Hypothetical Key Interactions for this compound in a COX-2 Active Site
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Gln, Asp, Glu |
| Hydrogen Bond (Acceptor) | Amide C=O, Ether Oxygens | Arg, His, Ser |
| Hydrophobic | Ethoxyphenyl group, Phenoxypropyl group | Val, Leu, Ile, Met |
Utilization of Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org This technique is essential for assessing the conformational flexibility of the ligand and the stability of the predicted ligand-receptor complex. semanticscholar.orgnih.gov
For a flexible molecule like this compound, conformational analysis is critical. The molecule possesses several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can explore the conformational landscape of the unbound ligand in solution and identify low-energy, stable conformations. nih.govnih.govresearchgate.net
When applied to the ligand-protein complex predicted by docking, MD simulations can:
Assess Binding Stability: By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand's position are monitored. A stable, low RMSD suggests a stable binding mode. nih.gov
Refine the Binding Pose: The initial docked pose can be refined as both the ligand and the protein are allowed to move and adjust to each other's presence, leading to a more realistic representation of the binding.
Analyze Dynamic Interactions: MD simulations can track the persistence of interactions like hydrogen bonds over the course of the simulation, providing a more accurate picture of binding affinity than static docking scores alone. frontiersin.org
Table 2: Key Parameters from Molecular Dynamics Simulations and Their Significance
| Parameter | Description | Significance for Binding Stability Assessment |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. | A low, stable RMSD indicates that the complex is not undergoing major conformational changes and the ligand remains in the binding pocket. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. | Highlights flexible regions of the protein and the ligand. High fluctuation in the ligand could indicate instability. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | A high percentage of occupancy for specific hydrogen bonds suggests they are stable and crucial for binding. |
| Binding Free Energy (e.g., MM/PBSA) | An end-state calculation to estimate the free energy of binding from the MD trajectory. | Provides a more quantitative estimate of binding affinity compared to docking scores. semanticscholar.org |
Execution of Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's behavior in chemical and biological systems. researchgate.netsemanticscholar.org
For this compound, DFT calculations can determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms can be calculated with high accuracy.
Electronic Properties: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The amide oxygen and ether oxygens are expected to be regions of high negative potential, while the amide hydrogen would be a region of positive potential.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. nih.gov These orbitals' locations indicate the likely sites for electron donation (HOMO) and acceptance (LUMO) in reactions.
Table 3: Hypothetical Quantum Chemical Properties of this compound
| Property | Description | Predicted Value/Characteristic | Implication |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high (e.g., -6.0 eV) | Indicates the molecule's ability to donate electrons. Localized on electron-rich phenyl rings. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low (e.g., -1.5 eV) | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Moderate (e.g., 4.5 eV) | Suggests good kinetic stability and moderate reactivity. |
In Silico Prediction and Optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
A crucial part of drug discovery is ensuring that a candidate molecule has favorable ADMET properties. researchgate.netsci-hub.ru In silico models are widely used to predict these properties from a molecule's structure, allowing for early-stage filtering and optimization of compounds, thereby reducing the likelihood of late-stage failures. nih.govnih.gov
For this compound, various ADMET parameters can be computationally estimated:
Absorption: Parameters like lipophilicity (LogP), water solubility (LogS), and Caco-2 cell permeability are predicted to assess the potential for oral absorption. researchgate.net
Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration help understand how the compound will be distributed throughout the body.
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, which is crucial for assessing potential drug-drug interactions. sci-hub.ru
Excretion: Properties related to clearance from the body can be estimated.
Toxicity: Models can predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
These predictions allow for the early identification of potential liabilities. For instance, if the molecule is predicted to have poor solubility, chemists can design derivatives with more polar groups. If it is predicted to be a potent CYP inhibitor, modifications can be made to reduce this effect. This iterative cycle of prediction and optimization is key to developing a successful drug candidate. researchgate.netnih.govnih.gov
Table 4: Interactive Predicted ADMET Profile for this compound
| Property | Predicted Value | Acceptable Range | Implication |
|---|---|---|---|
| LogP (Lipophilicity) | 3.5 - 4.5 | < 5.0 | Good balance for permeability and solubility. |
| LogS (Aqueous Solubility) | -4.0 to -5.0 | > -6.0 | Moderately soluble. |
| Caco-2 Permeability (nm/s) | > 20 x 10⁻⁶ | > 4-7 x 10⁻⁶ | High potential for intestinal absorption. |
| Human Oral Absorption | > 85% | > 80% | Likely well-absorbed orally. |
| BBB Permeation | Low to Moderate | Varies by target | May or may not cross the blood-brain barrier. |
| CYP2D6 Inhibition | Possible Inhibitor | Non-inhibitor preferred | Potential for drug-drug interactions. |
| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Low risk of being a carcinogen. |
Employment of Virtual Screening and De Novo Design Methodologies Based on the Phenoxypropanamide Scaffold
The core chemical structure, or scaffold, of a molecule is a foundational element in drug design. The phenoxypropanamide scaffold of this compound can serve as the basis for discovering new and improved compounds through virtual screening and de novo design.
Virtual Screening: This approach involves searching large digital libraries of compounds to identify molecules that are structurally or pharmacophorically similar to the query scaffold and are therefore likely to share its biological activity. semanticscholar.orgresearchgate.net
Scaffold-based searching can identify other molecules in a database that contain the same core phenoxypropanamide structure but with different peripheral chemical groups (R-groups). nih.gov This is a rapid way to explore the structure-activity relationship (SAR) around the core scaffold.
Pharmacophore screening uses a 3D arrangement of the essential features of the parent molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) as a query to find diverse structures that match this electronic and steric profile, a process known as scaffold hopping. researchgate.net
De Novo Design: This is a more creative computational approach where novel molecules are built from scratch, either by assembling small molecular fragments or by using generative AI models. nih.govnih.govarxiv.org
Starting with the phenoxypropanamide scaffold placed in a target's active site, algorithms can intelligently add fragments to unoccupied pockets to improve binding affinity and other properties. nih.gov
Generative models, a recent advancement in AI, can learn the principles of chemical structure and be trained to generate entirely new molecules that incorporate the desired scaffold while optimizing for predicted activity and ADMET properties. bakerlab.orgrsc.org
These methodologies leverage the initial information from this compound to explore a vast chemical space efficiently, accelerating the journey from a hit compound to a fully optimized lead candidate. nih.gov
Table 5: Compound Design Strategies Based on the Phenoxypropanamide Scaffold
| Methodology | Objective | Process | Outcome |
|---|---|---|---|
| Virtual Screening | Identify existing compounds with similar potential activity. | Search compound libraries using the scaffold or its pharmacophore as a query. | A ranked list of commercially available or easily synthesizable compounds for testing. |
| De Novo Design | Generate novel compounds with optimized properties. | Use algorithms to build new molecular structures piece-by-piece within the target's binding site, starting with the core scaffold. | Novel, synthetically feasible molecular structures designed for high potency and favorable ADMET profiles. |
Advanced Biophysical and Structural Characterization of Compound Target Complexes
X-ray Crystallography for Determining Co-Crystal Structures of N-(4-ethoxyphenyl)-3-phenoxypropanamide Analogs with Target Proteins
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. By obtaining a co-crystal structure of a compound bound to its target protein, researchers can directly visualize the binding mode, identify key interactions, and understand the conformational changes that occur upon binding.
While specific co-crystal structures of this compound with a target protein are not publicly available, analysis of related analogs provides significant insights into the likely structural features. For instance, the crystal structure of a related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, reveals that the molecule can adopt specific conformations. In its crystallized form, the two independent molecules present in the asymmetric unit have nearly identical conformations, with the β-diketone moieties being twisted out of planarity. nih.govresearchgate.net This tendency for specific, non-planar conformations is a critical piece of information for computational docking studies and for understanding how the parent compound might fit into a protein's binding pocket.
The general workflow for obtaining a co-crystal structure involves co-crystallizing the purified target protein with the ligand of interest. This can be a challenging process, as it requires obtaining high-quality, well-diffracting crystals of the complex. Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be determined.
| Compound Analog | Key Structural Findings from Crystallography | Reference |
| N-(4-ethoxyphenyl)-3-oxobutanamide | Molecules exhibit a twisted, non-planar conformation. | nih.govresearchgate.net |
| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | The acetamide (B32628) group is significantly twisted out of the phenyl plane due to steric hindrance. | iucr.org |
| 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline | The planes of the ethoxybenzene rings are oriented at significant dihedral angles to the phenyl ring. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Binding Site Mapping and Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying protein-ligand interactions in solution. It can provide information on the binding site, the conformation of the ligand when bound, and the dynamics of the interaction.
One of the most common NMR techniques used for this purpose is chemical shift perturbation (CSP) mapping, also known as chemical shift mapping. nih.gov In a typical experiment, a series of 2D 1H-15N HSQC spectra of an isotopically labeled protein are recorded upon titration with the ligand. Changes in the chemical shifts of specific amino acid residues in the protein indicate their involvement in the binding event. By mapping these perturbed residues onto the protein's three-dimensional structure, the ligand-binding site can be identified. nih.gov
Furthermore, advanced NMR techniques such as saturation transfer difference (STD) NMR and nuclear Overhauser effect (NOE) spectroscopy can provide detailed information about the conformation of the bound ligand. anu.edu.au STD NMR can identify which parts of the ligand are in close contact with the protein, while intermolecular NOEs can provide distance constraints between ligand and protein protons, allowing for the determination of the bound conformation and orientation of the ligand within the binding site. anu.edu.au
| NMR Technique | Information Gained | Typical Application |
| Chemical Shift Perturbation (CSP) Mapping | Identifies residues in the protein's binding site. | Titrating unlabeled ligand into a solution of 15N-labeled protein and monitoring changes in the HSQC spectrum. |
| Saturation Transfer Difference (STD) NMR | Determines which parts of the ligand are in close proximity to the protein. | Identifying the binding epitope of the ligand. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides distance information between ligand and protein protons. | Determining the three-dimensional structure of the protein-ligand complex in solution. |
Surface Plasmon Resonance (SPR) for Detailed Binding Kinetics and Real-Time Interaction Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govnih.gov It is widely used in drug discovery to measure the kinetics of ligand binding to a target protein, providing quantitative data on the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be calculated.
In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. mdpi.com The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram provides a real-time profile of the binding and dissociation events.
The kinetic parameters obtained from SPR are crucial for understanding the mechanism of action of a compound. A fast association rate may be desirable for a rapid onset of action, while a slow dissociation rate can lead to a prolonged duration of action. By analyzing the binding kinetics of a series of analogs of this compound, researchers can establish structure-activity relationships (SAR) and optimize the kinetic profile of the lead compound. For example, modifications to the phenoxypropanamide moiety could be systematically evaluated to see their effect on the on- and off-rates of binding to the target protein.
| Kinetic Parameter | Description | Significance in Drug Discovery |
| kon (Association Rate Constant) | The rate at which the ligand binds to the target protein. | A higher kon can contribute to a faster onset of action. |
| koff (Dissociation Rate Constant) | The rate at which the ligand-protein complex dissociates. | A lower koff often leads to a longer duration of action and can improve potency. |
| KD (Equilibrium Dissociation Constant) | The ratio of koff/kon, representing the affinity of the ligand for the target. | A lower KD indicates a higher binding affinity. |
Isothermal Titration Calorimetry (ITC) for Comprehensive Thermodynamic Binding Signatures
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. nih.govmalvernpanalytical.com This allows for the determination of the complete thermodynamic profile of a protein-ligand interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. khanacademy.org
In an ITC experiment, a solution of the ligand is titrated into a solution of the target protein, and the heat released or absorbed during the binding process is measured. malvernpanalytical.com The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.
The thermodynamic signature provides deep insights into the driving forces of the interaction. A favorable enthalpic contribution (negative ΔH) often indicates the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be driven by the release of ordered water molecules from the binding interface (the hydrophobic effect). khanacademy.org By understanding the thermodynamic drivers of this compound binding, medicinal chemists can rationally design analogs that optimize these interactions to improve affinity and specificity. For example, if the binding is primarily enthalpy-driven, modifications that introduce additional hydrogen bond donors or acceptors could be explored.
| Thermodynamic Parameter | Description | Interpretation |
| KD (Equilibrium Dissociation Constant) | A measure of the binding affinity. | Lower KD indicates stronger binding. |
| n (Stoichiometry) | The number of ligand molecules that bind to one protein molecule. | Provides information on the binding ratio. |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | A negative ΔH (exothermic) indicates favorable van der Waals and hydrogen bonding interactions. |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. | A positive ΔS (entropically favorable) is often associated with the hydrophobic effect and increased conformational freedom. |
| ΔG (Gibbs Free Energy Change) | The overall energy change of the binding event, related to KD. | A more negative ΔG indicates a more favorable binding interaction. |
Perspectives and Future Directions in N 4 Ethoxyphenyl 3 Phenoxypropanamide Research
Identification of Novel Therapeutic Avenues and Biological Applications for the Phenoxypropanamide Class
The phenoxypropanamide core structure has demonstrated a remarkable capacity for molecular diversification, leading to the identification of compounds with a wide array of biological activities. This versatility suggests that N-(4-ethoxyphenyl)-3-phenoxypropanamide could be a valuable starting point for the discovery of new therapeutic agents.
Initial investigations into the broader phenoxypropanamide class have revealed several promising therapeutic avenues. For instance, various derivatives have been explored for their potential as analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, research has indicated the potential for this chemical class to yield antifungal and antibacterial agents. researchgate.net
More targeted applications have also been identified. A series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized and evaluated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity and diabetes. researchgate.net In the realm of oncology, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have been identified as potential inhibitors of the BCR-ABL1 kinase, a key target in certain types of leukemia. nih.gov Additionally, N-(5-benzyl-3-cyanothiophen-2-yl)-2-phenoxypropanamide has been investigated as a potential inhibitor of STAT3, another protein implicated in cancer. google.com
The potential of the phenoxypropanamide scaffold extends to infectious diseases, with some derivatives showing promise as trypanocides for treating Chagas disease and human African trypanosomiasis. acs.org In the context of neurodegenerative disorders, phenoxypropanamide derivatives have been evaluated as cholinesterase inhibitors for the potential management of Alzheimer's disease. isops-ankara.orgresearchgate.net The diverse biological activities observed across the phenoxypropanamide class underscore the significant potential for identifying novel therapeutic applications for this compound through systematic screening and target identification efforts.
Integration of Multi-Omics Data for a Systems-Level Understanding of Compound Effects
The advent of high-throughput technologies has enabled the generation of vast datasets spanning genomics, transcriptomics, proteomics, and metabolomics, collectively known as multi-omics. The integration of this data offers a powerful approach to understanding the complex biological effects of chemical compounds at a systems level. While specific multi-omics studies on this compound or its close analogs are yet to be published, this represents a significant future direction for the field.
By treating cell lines or model organisms with this compound and analyzing the resulting changes across multiple "omic" layers, researchers can move beyond a single target-based view. This approach can reveal the compound's broader mechanism of action, identify off-target effects, and uncover novel biomarkers for its activity. For example, an integrative multi-omics analysis could elucidate the downstream signaling pathways modulated by this compound, providing a more holistic understanding of its cellular impact. Such an approach has been successfully applied in other areas of drug discovery to identify molecular subtypes of diseases and predict therapeutic responses.
The application of multi-omics to the phenoxypropanamide class could accelerate the identification of lead compounds and facilitate the repositioning of existing molecules for new therapeutic indications.
Addressing Current Challenges and Exploring Future Opportunities in Chemical Probe Development
A high-quality chemical probe is an invaluable tool for dissecting biological pathways and validating new drug targets. The development of a selective and potent chemical probe based on the this compound scaffold presents both a challenge and a significant opportunity.
Currently, a key challenge is the lack of well-characterized probes for many biological targets. For the phenoxypropanamide class, while numerous compounds with biological activity have been synthesized, none have been rigorously optimized and validated as chemical probes for public use. The development of such a probe would require demonstrating high selectivity for its target, cellular activity, and the availability of a structurally similar but inactive control compound.
Future opportunities in this area include the design of photoaffinity-based probes incorporating a photo-crosslinker and a bio-orthogonal handle. ualberta.ca Such probes would enable the covalent labeling and subsequent identification of the direct protein targets of this compound and its derivatives within a complex biological system. This would be a crucial step in elucidating their mechanism of action and validating their therapeutic potential.
Potential for Rational Design and Development of Next-Generation Derivatives
The existing body of research on phenoxypropanamide derivatives provides a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this endeavor.
For example, in the development of BCR-ABL1 inhibitors, SAR studies on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives revealed that the introduction of electron-withdrawing groups on the phenoxy ring enhanced inhibitory activity. nih.gov Similarly, research on trypanocidal compounds from this class highlighted clear SARs, although metabolic stability was identified as an area for improvement. acs.org
Future rational design efforts for this compound derivatives will likely involve computational modeling and structure-based design, particularly if a high-resolution crystal structure of a target protein in complex with a phenoxypropanamide ligand becomes available. google.comgoogle.com This would allow for the precise modification of the scaffold to optimize interactions with the target binding site. The synthesis and evaluation of a focused library of analogs based on this compound, exploring substitutions on both the ethoxyphenyl and phenoxy rings, will be crucial for developing a comprehensive SAR and identifying lead candidates for various therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-ethoxyphenyl)-3-phenoxypropanamide with high purity?
- Methodology :
- Step 1 : Start with a nucleophilic acyl substitution between 3-phenoxypropanoic acid derivatives (e.g., acyl chlorides) and 4-ethoxyaniline under inert atmosphere.
- Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (40–60°C) to enhance reaction efficiency .
- Step 3 : Purify via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane). Monitor purity via HPLC or TLC .
- Key Considerations : Control moisture to prevent hydrolysis of intermediates. Catalytic bases like triethylamine may improve yields .
Q. How can researchers analytically characterize this compound to confirm its structure?
- Techniques :
- NMR : Use - and -NMR to verify the ethoxyphenyl and phenoxypropanamide moieties (e.g., δ ~1.35 ppm for ethoxy CH, δ ~4.0 ppm for OCH) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 314.1) and fragmentation patterns .
- X-ray Crystallography : If crystalline, use SHELXL for refinement to resolve bond angles and torsional strain .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Protocol :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
- Controls : Include positive controls (e.g., aspirin for COX-2) and solvent-only blanks .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be explored for this compound analogs?
- Strategy :
- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or halogen) or phenoxy chain (e.g., introduce electron-withdrawing groups) .
- Computational Modeling : Use DFT calculations to predict electronic effects on binding affinity (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
- Biological Validation : Compare IC values across analogs to identify critical substituents .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC values)?
- Troubleshooting :
- Replicate Conditions : Ensure identical assay protocols (e.g., cell density, incubation time) and compound purity (>95%) .
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization vs. calorimetry) .
- Crystallographic Analysis : Resolve potential polymorphic forms affecting bioavailability .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be mitigated?
- Solutions :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., ethanol/water) to enhance crystal quality .
- Data Collection : Employ synchrotron radiation for high-resolution data if twinning or weak diffraction occurs .
- Refinement : Apply SHELXL’s TWIN and HKLF5 commands for twinned datasets .
Q. What strategies improve metabolic stability for in vivo studies?
- Approach :
- In Vitro Metabolism : Incubate with liver microsomes to identify labile sites (e.g., ethoxy group demethylation) .
- Stabilization : Introduce deuterium at metabolically sensitive positions or use prodrug formulations .
- Analytical Tools : LC-MS/MS to quantify metabolites and parent compound in plasma .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Experimental Design :
- Combination Index : Use Chou-Talalay method to quantify synergy in dose-response matrices .
- Mechanistic Studies : Perform transcriptomics/proteomics to identify pathways affected by co-treatment .
- Statistical Validation : Apply ANOVA or machine learning models to distinguish additive vs. synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
